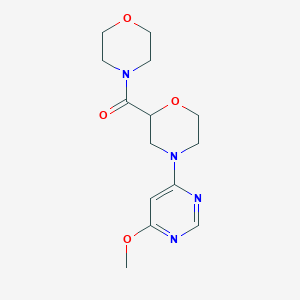![molecular formula C13H14N4O2S B15119748 2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15119748.png)
2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and an azetidine moiety linked to a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, with reagents like thionyl chloride to form the corresponding acid chloride.
Azetidine Formation: The azetidine ring can be synthesized by cyclization reactions involving appropriate amine and halide precursors.
Coupling Reaction: The final step involves coupling the azetidine derivative with the thiadiazole ring and attaching it to the pyridine ring. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
化学反応の分析
Types of Reactions
2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antiviral, or anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.
作用機序
The mechanism of action of 2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine moiety may enhance binding affinity and specificity, leading to more effective biological activity.
類似化合物との比較
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Shares the thiadiazole ring but lacks the azetidine and pyridine moieties.
2-Methylpyridine: Contains the pyridine ring with a methyl group but lacks the thiadiazole and azetidine components.
Uniqueness
2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring, an azetidine moiety, and a thiadiazole ring
特性
分子式 |
C13H14N4O2S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC名 |
[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C13H14N4O2S/c1-8-5-10(3-4-14-8)19-11-6-17(7-11)13(18)12-9(2)15-16-20-12/h3-5,11H,6-7H2,1-2H3 |
InChIキー |
BNZXXIRYUDHRLK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=C(N=NS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4,4-difluoropiperidine](/img/structure/B15119670.png)
![N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15119678.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15119680.png)
![4-Ethyl-5-fluoro-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15119681.png)
![4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15119682.png)
![Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate](/img/structure/B15119685.png)
![3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine](/img/structure/B15119688.png)
![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B15119690.png)
![6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B15119691.png)
![5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15119692.png)

![4-[1-(Pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119710.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119724.png)
![1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15119730.png)
